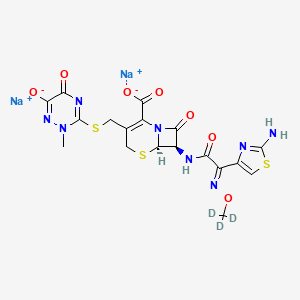
Cy5.5 azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5.5 azide is a fluorescent dye belonging to the cyanine dye family. It is known for its far-red to near-infrared emission, making it highly suitable for various imaging applications, including live organism imaging. The compound is often used in click chemistry due to its azide functional group, which allows it to react with alkyne-containing molecules to form stable triazole linkages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cy5.5 azide can be synthesized through a series of chemical reactions involving the introduction of an azide group to the cyanine dye structure. The typical synthetic route involves the following steps:
Formation of the Cyanine Dye Backbone: The initial step involves the synthesis of the cyanine dye backbone, which includes the polymethine bridge and the indolenine or benzoindole chromophores.
Introduction of the Azide Group: The azide group is introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion (N₃⁻) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:
Analyse Des Réactions Chimiques
Types of Reactions
Cy5.5 azide primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction between the azide group and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in an aqueous or organic solvent.
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN in an organic solvent.
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and can be used for various applications, including bioconjugation and imaging .
Applications De Recherche Scientifique
Cy5.5 azide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Cy5.5 azide involves its ability to form stable triazole linkages through click chemistry reactions. The azide group reacts with alkyne-containing molecules to form a triazole ring, which is highly stable and fluorescent. This property allows this compound to be used as a fluorescent label for various biomolecules, enabling their detection and visualization in complex biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy5 azide: Another cyanine dye with similar properties but different emission wavelengths.
Alexa Fluor 647 azide: A commercially available dye with similar fluorescence characteristics.
DyLight 649 azide: Another fluorescent dye used for similar applications.
Uniqueness
Cy5.5 azide is unique due to its far-red to near-infrared emission, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. This makes it particularly suitable for in vivo imaging applications .
Propriétés
Formule moléculaire |
C45H51ClN6O |
|---|---|
Poids moléculaire |
727.4 g/mol |
Nom IUPAC |
N-(3-azidopropyl)-6-[1,1-dimethyl-2-[7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C45H50N6O.ClH/c1-44(2)39(50(5)37-28-26-33-19-13-15-21-35(33)42(37)44)23-10-7-6-8-11-24-40-45(3,4)43-36-22-16-14-20-34(36)27-29-38(43)51(40)32-17-9-12-25-41(52)47-30-18-31-48-49-46;/h6-8,10-11,13-16,19-24,26-29H,9,12,17-18,25,30-32H2,1-5H3;1H |
Clé InChI |
JDQLDOBBGMFNTL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14094768.png)

![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094782.png)
![2-Butenoic acid, 3-[(diethoxyphosphinyl)oxy]-, ethyl ester, (E)-](/img/structure/B14094797.png)
![3-(3-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094802.png)
![methyl [3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14094825.png)
![4-chloro-N'-[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B14094829.png)
![8-{2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094831.png)

![6-Bromo-9-[(4-methoxyphenyl)methyl]purine](/img/structure/B14094839.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14094849.png)
![1-(3-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094852.png)
![(2Z)-[2-(4-chlorophenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14094855.png)
